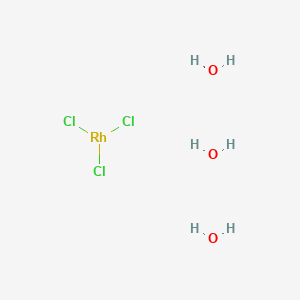

Rhodium(III) chloride trihydrate

Descripción general

Descripción

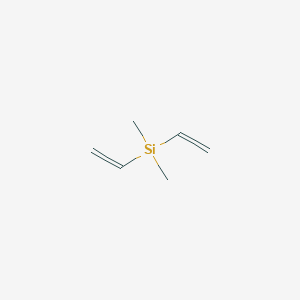

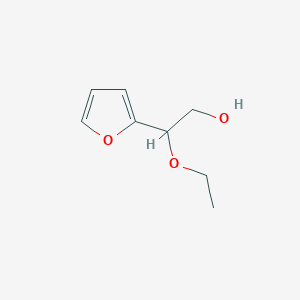

Rhodium(III) chloride trihydrate, also known as rhodium trichloride, is a dark red powder . It is deliquescent, meaning it absorbs moisture from the air and dissolves in it . It loses water at 100°C . It is very soluble in water, soluble in alcohol and hydrochloric acid, but insoluble in ether . It is used as a catalyst to prepare acetic acid and is also used for the reduction, oxidation of alkenes, hydration of acetylene, and isomerization of alkenes . It is involved in the hydrosilylation of α,β-unsaturated esters to form dimethylketene trimethylsilyl acetals .

Synthesis Analysis

Rhodium(III) chloride and its various hydrates can be considered the default halides of rhodium . The anhydrous material is insoluble in common solvents and, for that reason, of little value in the laboratory . Although hydrated rhodium trichloride is widely marketed and often used, the structure of this red solid has not been elucidated crystallographically .Molecular Structure Analysis

The anhydrous rhodium chloride is a dense red-brown solid . According to X-ray crystallography, it crystallizes in the motif seen also for YCl3 and AlCl3 . The metal centers are octahedral, and the halides are doubly bridging . The octahedral molecular geometry adopted by RhCl3 is characteristic of most rhodium(III) complexes .Chemical Reactions Analysis

Rhodium(III) chloride hydrate is used as a catalyst for various chemical reactions . It is used for the isomerization of alkenes, the reduction of aromatic rings, the oxidation of alkenes, the hydration of acetylene, and the hydrosilylation of α,β-unsaturated esters to form dimethylketene trimethylsilyl acetals .Physical And Chemical Properties Analysis

Rhodium(III) chloride trihydrate is a red deliquescent solid . It is a dark red odorless crystal that is soluble in water . The molecular weight of Rhodium(III) chloride trihydrate is 263.31 g/mol . It is a dark red powder that is deliquescent and loses water at 100°C . It is very soluble in water, soluble in alcohol and hydrochloric acid, but insoluble in ether .Aplicaciones Científicas De Investigación

Catalyst for Conjugate Reduction of Cinnamaldehydes

Rhodium(III) chloride trihydrate can act as a catalyst for the conjugate reduction of cinnamaldehydes followed by cross-coupling with arylboronic acids .

Catalyst for Direct Conversion of Methane to Acetic Acid

This compound can also be used as a catalyst for the direct conversion of methane to acetic acid .

Catalyst for Isomerization of Alkenes

Rhodium(III) chloride trihydrate is used as a catalyst for the isomerization of alkenes .

Catalyst for Reduction of Aromatic Rings

It can be used as a catalyst for the reduction of aromatic rings .

Catalyst for Oxidation of Alkenes

This compound is used as a catalyst for the oxidation of alkenes .

Catalyst for Hydration of Acetylene

Rhodium(III) chloride trihydrate can be used as a catalyst for the hydration of acetylene .

Catalyst for Hydrosilylation of α,β-Unsaturated Esters

It can be used as a catalyst for the hydrosilylation of α,β-unsaturated esters to form dimethylketene trimethylsilyl acetals .

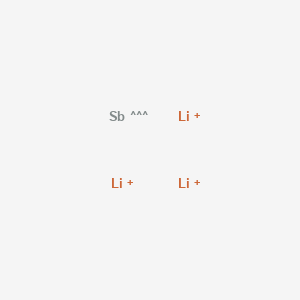

Precursor for Rh Particles

The product has been used as a precursor for Rh particles, to study the effect of Rh on the water-gas system .

Mecanismo De Acción

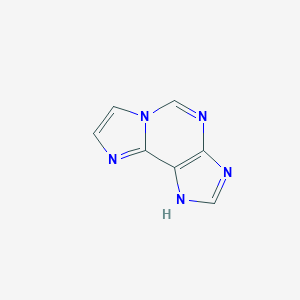

Rhodium(III) chloride trihydrate, also known as Rhodium chloride trihydrate, is an inorganic compound with the formula RhCl3(H2O)3 . This compound is widely used in homogeneous catalysis, notably for the industrial production of acetic acid and hydroformylation .

Target of Action

The primary targets of Rhodium(III) chloride trihydrate are various chemical reactions where it acts as a catalyst. It is used for the direct conversion of methane to acetic acid . It also catalyzes the isomerization of alkenes, the reduction of aromatic rings, the oxidation of alkenes, the hydration of acetylene, and the hydrosilylation of α,β-unsaturated esters to form dimethylketene trimethylsilyl acetals .

Mode of Action

Rhodium(III) chloride trihydrate interacts with its targets by accelerating the rate of chemical reactions without being consumed in the process. For instance, it reacts with acetylacetone to give rhodium acetylacetonate . Aqueous solutions of rhodium trichloride react with ammonia to give the salt pentamminerhodium chloride, [RhCl(NH3)5]Cl2 .

Biochemical Pathways

The biochemical pathways affected by Rhodium(III) chloride trihydrate are primarily those involved in the chemical reactions it catalyzes. For example, in the conversion of methane to acetic acid, Rhodium(III) chloride trihydrate facilitates the reaction, altering the pathway to make it more efficient .

Pharmacokinetics

It is known that rhodium(iii) chloride trihydrate is soluble in water , which could potentially influence its absorption and distribution in an organism

Result of Action

The molecular and cellular effects of Rhodium(III) chloride trihydrate’s action are largely dependent on the specific reactions it catalyzes. In general, it facilitates chemical reactions, leading to the production of desired products more efficiently .

Action Environment

The action of Rhodium(III) chloride trihydrate can be influenced by environmental factors such as temperature and pH. For instance, it is known to decompose upon strong heating . Its solubility in water and other solvents can also affect its efficacy and stability .

Safety and Hazards

Rhodium(III) chloride trihydrate is poisonous by ingestion, intraperitoneal, and intravenous routes . It is a potential carcinogen with experimental carcinogenic data . Mutation data has been reported . It is incompatible with pentacarbonyl iron + zinc . When heated to decomposition it emits toxic fumes of Cl- . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Direcciones Futuras

Propiedades

IUPAC Name |

trichlororhodium;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.3H2O.Rh/h3*1H;3*1H2;/q;;;;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYLYVJBCMQFRCB-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.Cl[Rh](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H6O3Rh | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Red deliquescent solid; [ICSC] Dark red odorless crystals; Soluble in water; [BASF MSDS] | |

| Record name | Rhodium chloride trihydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21656 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Rhodium(III) chloride trihydrate | |

CAS RN |

13876-89-6 | |

| Record name | Triaquatrichlororhodium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13876-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Q & A

Q1: What are the common applications of Rhodium(III) chloride trihydrate in organic synthesis?

A1: Rhodium(III) chloride trihydrate acts as a versatile catalyst in various organic reactions. One prominent application is its use in alkene hydrosilylation, where it facilitates the addition of silicon-hydrogen bonds across carbon-carbon double bonds. This reaction is particularly important in synthesizing organosilicon compounds, which are widely used in pharmaceuticals, polymers, and materials science []. Additionally, Rhodium(III) chloride trihydrate catalyzes the hydrogen isotope exchange, enabling the incorporation of tritium into organic molecules. This method is particularly valuable for synthesizing radiolabeled compounds used in mechanistic studies and drug discovery [, ].

Q2: Can you provide examples of specific reactions catalyzed by Rhodium(III) chloride trihydrate?

A2: Certainly! Rhodium(III) chloride trihydrate demonstrates excellent catalytic activity in the allylation of aldehydes []. In this reaction, it promotes the transfer of an allyl group from allyltributyltin to an aldehyde, generating homoallylic alcohols, valuable building blocks in organic synthesis. Furthermore, Rhodium(III) chloride trihydrate has shown promise in catalyzing the methanation of carbon dioxide, converting it into methane, a valuable fuel source []. This catalytic activity makes Rhodium(III) chloride trihydrate a potential candidate for carbon capture and utilization technologies.

Q3: What are the typical synthetic routes for preparing complexes containing the hexachlororhodate(III) anion using Rhodium(III) chloride trihydrate as a starting material?

A4: Rhodium(III) chloride trihydrate serves as a common precursor for synthesizing various hexachlororhodate(III) complexes. A typical method involves reacting Rhodium(III) chloride trihydrate with the desired cation source in concentrated hydrochloric acid. This approach has been successfully employed to synthesize compounds containing organic cations, such as piperazine-1,4-diium [] and α,ω-diammonioalkane []. The choice of cation can influence the crystal packing and hydrogen-bonding networks within these compounds, impacting their physical and chemical properties.

Q4: Are there any studies investigating the regioselectivity of reactions catalyzed by Rhodium(III) chloride trihydrate?

A5: Yes, research indicates that the steric and electronic properties of substrates significantly influence the regioselectivity of Rhodium(III) chloride trihydrate -catalyzed reactions. For instance, studies on tritium labeling of toluamides revealed that Rhodium(III) chloride trihydrate exhibits remarkable selectivity for the ortho positions (C2 and C6) []. Notably, the methyl group in toluamides remained unreactive. This selectivity suggests a mechanism involving the coordination of the substrate to the rhodium center, highlighting the importance of steric factors in directing the reaction outcome.

Q5: What are the limitations of using Rhodium(III) chloride trihydrate as a catalyst?

A6: While Rhodium(III) chloride trihydrate is a versatile catalyst, it also presents some limitations. One significant drawback is its relatively high cost compared to other transition metal catalysts. Additionally, achieving high enantioselectivity in asymmetric catalysis using Rhodium(III) chloride trihydrate-based systems can be challenging, requiring careful ligand design and optimization of reaction conditions [].

Q6: Are there any known methods for immobilizing Rhodium(III) chloride trihydrate on solid supports to enhance its catalytic performance?

A7: Researchers have explored immobilizing Rhodium(III) chloride trihydrate on various support materials to improve its catalytic activity and reusability. One study investigated using palm shell activated carbon (PSAC) as a support for a Rhodium(III) chloride trihydrate catalyst in CO2 methanation []. The researchers found that the PSAC-supported catalyst exhibited good activity and selectivity for methane production at moderate temperatures, highlighting the potential benefits of catalyst immobilization.

Q7: What analytical techniques are commonly used to characterize Rhodium(III) chloride trihydrate and its complexes?

A8: Characterizing Rhodium(III) chloride trihydrate and its complexes often involves a combination of analytical techniques. Infrared (IR) spectroscopy provides valuable information about the presence of specific functional groups, such as carbonyl (CO) ligands in rhodium carbonyl complexes []. Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H and 31P NMR, offers insights into the structure and dynamics of rhodium complexes []. Additionally, mass spectrometry helps determine the molecular weight and fragmentation patterns of the compounds. X-ray crystallography can be employed when suitable single crystals are available, providing detailed information about the three-dimensional structure and bonding arrangements within the complexes [, , ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea](/img/structure/B80841.png)

![Benzenaminium, 4-[[4-(dimethylamino)phenyl][4-(dimethyliminio)-2,5-cyclohexadien-1-ylidene]methyl]-N-ethyl-N,N-dimethyl-, bromide chloride (1:1:1)](/img/structure/B80857.png)